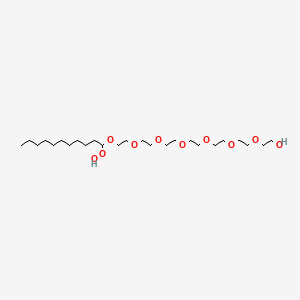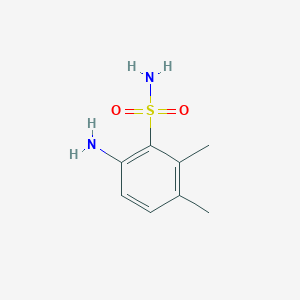
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Substituents: The 2-chloro, 4,5-bis(4-methoxyphenyl), and 6-(methylthio) groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride, while the methoxyphenyl groups can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their role in DNA and RNA structures.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the development of dyes, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The presence of the 6-(methylthio) group might confer unique chemical reactivity and biological activity compared to other similar compounds. This could make it a valuable compound for specific applications in medicinal chemistry or materials science.
Eigenschaften
CAS-Nummer |
651316-42-6 |
|---|---|
Molekularformel |
C19H17ClN2O2S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
2-chloro-4,5-bis(4-methoxyphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H17ClN2O2S/c1-23-14-8-4-12(5-9-14)16-17(21-19(20)22-18(16)25-3)13-6-10-15(24-2)11-7-13/h4-11H,1-3H3 |
InChI-Schlüssel |
YZDUJSZLFXJLBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N=C2SC)Cl)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)
![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)

![N~1~-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N~2~-phenylethanediamide](/img/structure/B12596069.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)



![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)

